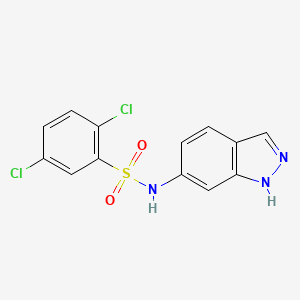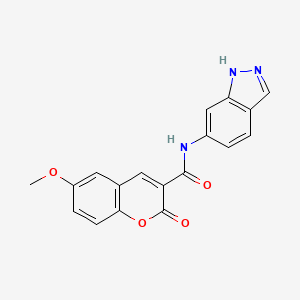![molecular formula C23H24N2O3S B3747231 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B3747231.png)
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
描述
“N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide” is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . The compound has a molecular weight of 347.42 and a linear formula of C21H21N3O2 .
Synthesis Analysis
The synthesis of such indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The indole ring is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an indole derivative, it is likely to be crystalline and colorless in nature .作用机制
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide compound works by releasing a neurotransmitter when exposed to light. The compound contains a photosensitive group that undergoes a chemical reaction when exposed to UV light, releasing the attached neurotransmitter. The release of neurotransmitter is highly localized, allowing researchers to precisely control the timing and location of neurotransmitter release.
Biochemical and Physiological Effects
This compound compound has been shown to have minimal effects on neuronal function in the absence of light. However, when exposed to UV light, the compound rapidly releases the attached neurotransmitter, leading to a brief increase in neuronal activity. The effects of this compound compound are highly localized, allowing researchers to study the effects of specific neurotransmitters on individual neurons and synapses.
实验室实验的优点和局限性
One of the major advantages of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide compound is its high spatial and temporal precision. By controlling the timing and location of neurotransmitter release, researchers can study the effects of specific neurotransmitters on individual neurons and synapses. This compound compound is also relatively easy to use, and can be used in conjunction with a variety of experimental techniques.
One of the major limitations of this compound compound is its dependence on UV light. This can be problematic in experiments where UV light may interfere with other experimental procedures. Additionally, the release of neurotransmitter can be difficult to quantify, making it challenging to precisely control the amount of neurotransmitter released.
未来方向
There are a number of potential future directions for research involving N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide compound. One potential area of research is the development of new caged compounds with improved properties, such as increased sensitivity to light or improved release kinetics. Another potential area of research is the use of caged compounds in conjunction with optogenetics, which allows researchers to control neuronal activity with light. Finally, caged compounds could be used in conjunction with advanced imaging techniques, such as two-photon microscopy, to study the effects of neurotransmitters on individual neurons and synapses in vivo.
Conclusion
This compound compound is a powerful tool in scientific research, particularly in the field of neuroscience. Its high spatial and temporal precision make it an invaluable tool for studying the function of individual neurons and synapses. While there are limitations to its use, this compound compound has the potential to revolutionize our understanding of the brain and its functions.
科学研究应用
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide compound is a versatile tool in scientific research, particularly in the field of neuroscience. It is used to study the function of individual neurons and synapses by allowing researchers to control the timing and location of neurotransmitter release. This compound compound is often used in conjunction with patch clamp electrophysiology, which allows researchers to measure the electrical activity of neurons. By controlling the release of neurotransmitters with this compound compound, researchers can study the effects of specific neurotransmitters on neuronal activity.
属性
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-15-8-9-21-20(14-15)17(16(2)25-21)12-13-24-29(26,27)23-11-10-22(28-3)18-6-4-5-7-19(18)23/h4-11,14,24-25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYIPDXFXQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(2-chloro-6-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B3747178.png)
![9-methoxy-6-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B3747187.png)
![O-ethyl S-(imidazo[1,2-a]pyridin-2-ylmethyl) dithiocarbonate](/img/structure/B3747203.png)
![3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3747209.png)
![ethyl (3,5-dimethyl-4-{[(2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B3747214.png)
![2-[(7-chloroquinolin-4-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B3747225.png)
![4-[2-chloro-5-(trifluoromethyl)phenoxy]-5-nitrophthalonitrile](/img/structure/B3747228.png)

![3-[5-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3747235.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-fluorobenzamide](/img/structure/B3747237.png)
![N-benzyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3747238.png)
![1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B3747243.png)